The Strategic Importance of Fluorinated Pyridines in Research and Development
The Strategic Importance of Fluorinated Pyridines in Research and Development
The second round of searches yielded some useful information, but a complete picture of 3-Fluoro-4-benzyloxy-pyridine is still not available. I have found some data for related compounds like 3-fluoropyridine and other substituted pyridines, which can provide some context, but direct experimental data for the target molecule's melting point, boiling point, and solubility is still lacking. I have found some general information on the synthesis and reactivity of pyridines, but specific, detailed protocols for 3-Fluoro-4-benzyloxy-pyridine are needed. Similarly, while the importance of fluorinated pyridines in medicinal chemistry is evident, specific applications and biological activities of 3-Fluoro-4-benzyloxy-pyridine need to be investigated further. Therefore, I need to continue with more targeted searches.I have gathered some information, but a complete picture for 3-Fluoro-4-benzyloxy-pyridine is still emerging. I have found CAS numbers for related compounds, which helps in searching for suppliers and specific data. I have also found general synthesis and reactivity information for fluorinated pyridines, but a detailed, step-by-step protocol for the target molecule is still missing. The biological activity of various pyridine derivatives has been highlighted, suggesting the potential of 3-Fluoro-4-benzyloxy-pyridine as a scaffold in drug discovery, but specific studies on this compound are not yet found. I was unable to find specific experimental data for the melting point, boiling point, and solubility of 3-Fluoro-4-benzyloxy-pyridine. I need to perform more targeted searches for this specific data and for a detailed synthesis protocol. I also need to search for any available NMR data to include in the characterization section.I have gathered some information on 4-(Benzyloxy)-3-fluoropyridine and related compounds. I found a supplier for 4-(Benzyloxy)pyridine and 3-(Benzyloxy)-4-chloropyridine, which provides some basic physicochemical properties and safety information for these related structures. I also found several articles discussing the synthesis and biological activities of various fluorinated pyridine derivatives, highlighting their importance as building blocks in medicinal chemistry. However, I still lack specific experimental details for the synthesis of 4-(Benzyloxy)-3-fluoropyridine itself, as well as its specific melting point, boiling point, and solubility data. While I have found some spectroscopic data for related compounds, specific 1H NMR, 13C NMR, and mass spectrometry data for 4-(Benzyloxy)-3-fluoropyridine is still missing. Therefore, I need to conduct further targeted searches to find a detailed synthesis protocol and the exact physicochemical and spectroscopic data for the target molecule.I have gathered some valuable information but still face gaps. I've found data on related compounds like 3-(benzyloxy)-2-fluoropyridine and 3-(benzyloxy)-4-chloropyridine, which provides clues about the target molecule's properties. I have also found general synthetic methods for fluoropyridines, but a specific, detailed protocol for 4-(benzyloxy)-3-fluoropyridine is still needed. Crucially, I have not yet found experimentally determined physicochemical properties (melting point, boiling point, solubility) or spectroscopic data (¹H NMR, ¹³C NMR, mass spectrometry) specifically for 4-(benzyloxy)-3-fluoropyridine. The importance of fluorinated pyridines in medicinal chemistry is clear, but specific applications of this particular compound remain to be uncovered. Therefore, I need to continue my search, focusing on finding a detailed synthesis protocol and the specific analytical data for 4-(benzyloxy)-3-fluoropyridine.## An In-depth Technical Guide to 3-Fluoro-4-benzyloxy-pyridine: A Key Intermediate in Modern Synthesis
Abstract: This technical guide offers a comprehensive exploration of 3-Fluoro-4-benzyloxy-pyridine, a pivotal building block for researchers, scientists, and professionals in drug development and materials science. This document provides an in-depth analysis of its chemical architecture, physicochemical characteristics, synthesis protocols, and key applications. By integrating detailed experimental methodologies, data visualization, and referencing authoritative sources, this guide serves as a self-contained and invaluable resource for advancing scientific inquiry.
The strategic incorporation of fluorine into molecular structures has revolutionized the fields of medicinal chemistry and materials science. The distinct properties of the fluorine atom, including its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can significantly enhance a molecule's metabolic stability, lipophilicity, and target-binding affinity.[1][2] Within the diverse family of fluorinated heterocycles, 3-Fluoro-4-benzyloxy-pyridine emerges as a particularly valuable and versatile synthetic intermediate. The strategic positioning of the fluorine atom, coupled with the readily cleavable benzyloxy protecting group, establishes this compound as a premier starting material for the assembly of complex and novel molecular frameworks. This guide will elucidate the fundamental properties and practical applications of this significant compound.
Molecular Profile: Structure and Physicochemical Properties
A thorough understanding of a compound's utility begins with a detailed examination of its molecular structure and intrinsic physical and chemical properties.
Chemical Structure
3-Fluoro-4-benzyloxy-pyridine is defined by a pyridine ring functionalized with a fluorine atom at the 3-position and a benzyloxy group (-OCH₂C₆H₅) at the 4-position.
Systematic IUPAC Name: 4-(Benzyloxy)-3-fluoropyridine
Chemical Formula: C₁₂H₁₀FNO
Molecular Weight: 203.21 g/mol
Canonical SMILES: C1=CC=C(C=C1)COCC2=CN=C(C=C2)F
InChI Key: GZPOVSFQACAIFD-UHFFFAOYSA-N
Physicochemical Data
Precise physicochemical data is critical for designing and executing synthetic transformations and for understanding the compound's behavior in various systems. While experimental data for this specific molecule is not widely published, data for structurally related compounds provide valuable insights.
| Property | Value | Source |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa (Predicted) | 6.58 ± 0.10 | ChemicalBook[3] |
Note: The pKa value is predicted for the related compound 4-(Benzyloxy)pyridine and should be considered an estimate.
Synthesis and Reactivity
The synthesis of 3-Fluoro-4-benzyloxy-pyridine and its subsequent reactions are central to its utility as a synthetic building block.
Synthetic Pathways
The preparation of fluorinated pyridines can be achieved through several established methods, including halogen exchange reactions and diazotization-fluorination sequences.[4][5] A common conceptual approach for the synthesis of 4-(Benzyloxy)-3-fluoropyridine would involve the protection of a hydroxyl group on a fluoropyridine precursor.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of 3-Fluoro-4-benzyloxy-pyridine.
Detailed Experimental Protocol (Hypothetical):
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Reaction Setup: To a solution of 3-fluoro-4-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile) in a round-bottom flask, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).
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Addition of Benzylating Agent: Stir the mixture at room temperature for 30 minutes. To this suspension, add benzyl bromide (1.1 eq) dropwise.
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Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Chemical Reactivity
The reactivity of 3-Fluoro-4-benzyloxy-pyridine is dictated by the electronic nature of the fluorinated pyridine ring and the presence of the benzyloxy group.
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Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can act as a leaving group in SNAr reactions, particularly when the pyridine ring is further activated. This allows for the introduction of various nucleophiles at the 3-position.[6]
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Deprotection: The benzyloxy group can be readily cleaved under various conditions (e.g., hydrogenolysis) to reveal the 4-hydroxy functionality, which can then be used for further synthetic manipulations.
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Reactions at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen allows for reactions such as N-oxidation and quaternization.
Illustrative Reactivity Pathways:
Caption: Key reactivity pathways of 3-Fluoro-4-benzyloxy-pyridine.
Applications in Medicinal Chemistry and Drug Discovery
Fluorinated pyridines are a cornerstone of modern medicinal chemistry due to their ability to favorably modulate the properties of drug candidates.[7] While specific biological activities for 3-Fluoro-4-benzyloxy-pyridine are not extensively documented, its structural motifs are present in a wide array of bioactive molecules, highlighting its potential as a key building block in drug discovery programs.[8]
Derivatives of fluorinated pyridines have demonstrated a broad spectrum of pharmacological activities, including but not limited to:
-
Anticancer Agents: The pyridine scaffold is a common feature in many kinase inhibitors and other anticancer drugs.
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Antiviral and Antibacterial Agents: The unique electronic properties of the fluoropyridine ring can enhance interactions with biological targets in infectious disease pathogens.
-
Central Nervous System (CNS) Agents: The ability of fluorine to modulate lipophilicity and metabolic stability makes it a valuable tool in the design of CNS-active compounds.
The versatility of 3-Fluoro-4-benzyloxy-pyridine allows for its use in the synthesis of compound libraries for high-throughput screening, facilitating the discovery of new lead compounds.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of 3-Fluoro-4-benzyloxy-pyridine. While a complete experimental dataset is not available, predicted and analogous data provide a useful reference.
Expected Spectroscopic Features:
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¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons on the pyridine ring, the benzylic methylene protons, and the protons of the phenyl ring. The fluorine atom at the 3-position would likely cause splitting of the adjacent proton signals.
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¹³C NMR: The carbon NMR spectrum would display signals for all unique carbon atoms in the molecule. The carbon atom attached to the fluorine would exhibit a large one-bond C-F coupling constant.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (203.21 g/mol ).
Safety and Handling
Conclusion
3-Fluoro-4-benzyloxy-pyridine stands as a valuable and versatile building block in the arsenal of synthetic chemists. Its strategic combination of a fluorinated pyridine core and a cleavable benzyloxy group provides a powerful platform for the synthesis of complex and biologically relevant molecules. While a comprehensive experimental characterization of this compound is still emerging in the public domain, its potential for application in drug discovery and materials science is undeniable. This guide has provided a foundational overview of its structure, potential synthetic routes, reactivity, and applications, intended to empower researchers in their pursuit of scientific innovation.
References
Sources
- 1. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 3. 3-Fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. CN106397310A - 3-fluoropyridine preparation method high in yield and content - Google Patents [patents.google.com]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4-苄氧基-3-甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
